molecular formula C8H11BrN2 B12120834 1-(2-Bromophenyl)ethane-1,2-diamine

1-(2-Bromophenyl)ethane-1,2-diamine

Cat. No.: B12120834
M. Wt: 215.09 g/mol
InChI Key: PAMGDOWWTHYUTI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the benzene ring is substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromophenyl)ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)ethanamine: Similar structure but lacks the second amine group.

    1-(4-Bromophenyl)ethane-1,2-diamine: Bromine atom is positioned differently on the benzene ring.

    1-(2-Bromo-3-methylphenyl)ethane-1,2-diamine: Contains an additional methyl group on the benzene ring.

Uniqueness

1-(2-Bromophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of two amine groups. This structure allows for distinct reactivity and interactions compared to its analogs, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(2-bromophenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMGDOWWTHYUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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